2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC18349416
Molecular Formula: C21H23N5O3
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O3 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C21H23N5O3/c1-13-4-3-5-15(10-13)25-20-16(19(22)28)12-24-21(26-20)23-9-8-14-6-7-17(27)18(11-14)29-2/h3-7,10-12,27H,8-9H2,1-2H3,(H2,22,28)(H2,23,24,25,26) |
| Standard InChI Key | MIJBQCMTXLNOTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is systematically named to reflect its substituents:
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A pyrimidine ring substituted at positions 2, 4, and 5.
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A 4-hydroxy-3-methoxyphenethylamino group at position 2.
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An m-tolylamino group at position 4.
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A carboxamide moiety at position 5.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₃ |
| Molecular Weight | 393.4 g/mol |
| CAS Registry Number | 643088-78-2 |
| Synonyms | CHEMBL388357, VC18349416 |
The compound’s structural complexity arises from its multiple aromatic and amine-functionalized groups, which may facilitate interactions with biological targets such as enzymes or receptors.
Spectroscopic and Physicochemical Properties
While experimental data on solubility, logP, and spectral characteristics (e.g., NMR, IR) are unavailable, predictive models suggest moderate solubility in polar solvents due to the carboxamide and phenolic hydroxyl groups. The presence of methoxy and aromatic substituents likely contributes to a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Structural Elucidation
Hypothetical Synthesis Pathways
Although no explicit protocols for synthesizing 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide exist, its preparation may involve sequential nucleophilic substitutions on a preformed pyrimidine scaffold. A plausible route could include:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters to yield 5-carboxamide pyrimidines.
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Amination at Position 2: Reaction with 4-hydroxy-3-methoxyphenethylamine under Mitsunobu or Ullmann coupling conditions.
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Introduction of m-Tolylamino Group: Buchwald-Hartwig amination at position 4 using m-toluidine.
Table 2: Potential Reagents and Conditions
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Thiourea, Ethyl acetoacetate, HCl |
| 2 | Nucleophilic Substitution | 4-Hydroxy-3-methoxyphenethylamine, DIAD, Ph₃P |
| 3 | Amination | m-Toluidine, Pd₂(dba)₃, Xantphos |
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring precise functionalization at positions 2, 4, and 5.
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Stability of Substituents: Protecting phenolic hydroxyl groups during amination steps.
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Purification: Separating regioisomers due to the pyrimidine ring’s symmetry.
Biological Activity and Mechanistic Insights
Putative Targets in Medicinal Chemistry
Pyrimidine derivatives are known to inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase. For this compound:
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The carboxamide group may hydrogen-bond to catalytic residues in DHFR.
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The m-tolylamino moiety could occupy hydrophobic pockets in enzyme active sites.
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The phenethylamino group might enhance blood-brain barrier penetration, suggesting CNS applications.
Table 3: Hypothetical Target Profiles
| Target | Potential Interaction Mechanism |
|---|---|
| Dihydrofolate Reductase | Competitive inhibition of folate binding |
| Tyrosine Kinases | Allosteric modulation via SH2 domain |
| Nuclear Receptors | Ligand-binding domain occupancy |
Comparative Analysis with Analogues
Structurally related compounds, such as methotrexate (a DHFR inhibitor), share the pyrimidine-carboxamide motif but lack the phenolic substituents. The hydroxy-methoxy groups in 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide may confer improved solubility over methotrexate, potentially reducing toxicity.
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
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Absorption: High gastrointestinal absorption predicted due to moderate logP (~3.28).
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Metabolism: Susceptible to CYP450 oxidation (CYP3A4, CYP2C19), necessitating coadministration with enzyme inhibitors.
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Toxicity: Potential hepatotoxicity from quinone metabolites derived from phenolic oxidation.
Formulation Strategies
To mitigate solubility limitations, prodrug approaches (e.g., phosphate esters of the phenolic hydroxyl) or nanoparticle encapsulation could enhance bioavailability.
Future Research Directions
Priority Investigations
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Synthesis Optimization: Develop regioselective routes using flow chemistry or enzyme-mediated reactions.
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In Vitro Screening: Evaluate inhibitory activity against DHFR, kinases, and cancer cell lines.
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In Vivo Studies: Assess pharmacokinetics in rodent models, focusing on CNS penetration.
Collaborative Opportunities
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Computational Chemistry: Molecular docking studies to refine target hypotheses.
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Medicinal Chemistry: Structure-activity relationship (SAR) studies via substituent variation.
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